![molecular formula C24H24N2O6 B14182044 N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide CAS No. 847358-78-5](/img/structure/B14182044.png)
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethoxy groups attached to a benzene ring, which is further connected to a benzene-1,4-dicarboxamide core. Its distinct structure makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide typically involves a multi-step process. One common method includes the reaction of 4-(2-hydroxyethoxy)aniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide groups can participate in various biochemical reactions, modulating the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-hydroxyethoxy)benzene
- 2,2’-[1,4-Phenylenebis(oxy)]diethanol
- Hydroquinone bis(2-hydroxyethyl)ether
Uniqueness
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide stands out due to its dual hydroxyethoxy and amide functionalities, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
847358-78-5 |
|---|---|
Molekularformel |
C24H24N2O6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c27-13-15-31-21-9-5-19(6-10-21)25-23(29)17-1-2-18(4-3-17)24(30)26-20-7-11-22(12-8-20)32-16-14-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30) |
InChI-Schlüssel |
JRGIQVOUTAGJJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OCCO)C(=O)NC3=CC=C(C=C3)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
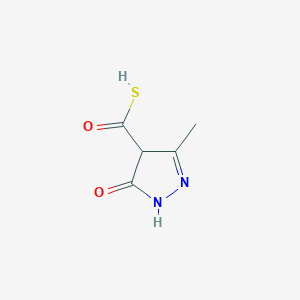
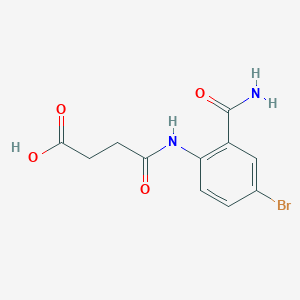
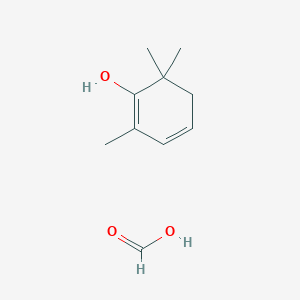
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
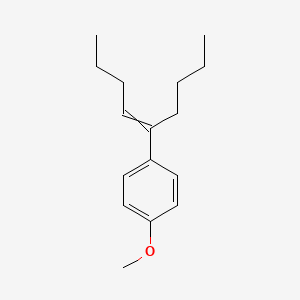
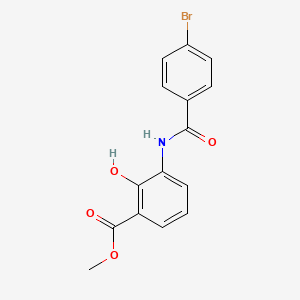
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
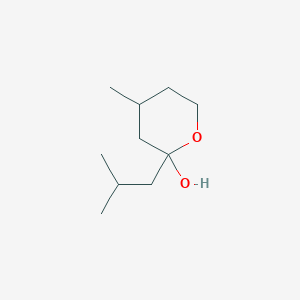
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
